molecular formula C20H20N2O2S B12922197 1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-19-1

1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12922197
CAS No.: 89143-19-1
M. Wt: 352.5 g/mol
InChI Key: LFTQEQKQPPQPHS-UHFFFAOYSA-N
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Description

1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione is a chemical compound offered for research and development purposes. This substance belongs to the class of pyrrolidine-2,5-diones (succinimides), which are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . Compounds within this class, such as the structurally related Ethosuximide, are well-known for their central nervous system (CNS) activity and are used in the treatment of epilepsy . Research into novel pyrrolidine-2,5-dione derivatives has shown significant potential for the development of new therapeutic agents, particularly as anticonvulsants and anxiolytics . Studies on analogous Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones have demonstrated high effectiveness in seizure models, with some compounds revealing higher protection than reference antiepileptic drugs like valproic acid or ethosuximide . Furthermore, specific substituted 1 H -pyrrole-2,5-diones have displayed promising anxiolytic activity in animal models such as the elevated plus maze and light/dark box tests at low doses . The mechanism of action for this class of compounds, while not fully elucidated for every derivative, is often associated with interactions with the CNS. The presence of the phenylthioether moiety in this particular compound may influence its lipophilicity and potential interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies in neuroscientific and pharmacological research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

89143-19-1

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

1-(4-phenylsulfanylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H20N2O2S/c23-19-14-18(21-12-4-5-13-21)20(24)22(19)15-8-10-17(11-9-15)25-16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2

InChI Key

LFTQEQKQPPQPHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

Step Reagents/Conditions Description Yield/Notes
1 Starting from pyrrolidine derivatives or amino acids Formation of pyrrolidine ring system via intramolecular cyclization High yield if conditions optimized
2 Oxidation or dehydration (e.g., using acetic anhydride or phosgene equivalents) Formation of the 2,5-dione imide ring Purity >95% achievable
3 Coupling of two pyrrolidine units to form bipyrrolidine scaffold May involve amide bond formation or ring fusion Requires careful control of reaction conditions

Coupling of the Substituted Phenyl Group to the Bipyrrolidine-2,5-dione Core

The final step involves linking the 4-(phenylthio)phenyl substituent to the bipyrrolidine-2,5-dione core at the 1' position. This can be achieved by:

Example Reaction Conditions

Step Reagents/Conditions Description Yield/Notes
1 Bipyrrolidine-2,5-dione (nucleophile) Nucleophilic site for arylation Purity critical for coupling
2 4-(Phenylthio)phenyl halide Electrophilic arylating agent Prepared as above
3 Pd catalyst, ligand, base, solvent, inert atmosphere Buchwald-Hartwig amination or similar Yields 60-85%, requires optimization

Summary Table of Preparation Steps

Preparation Stage Key Reagents Reaction Type Typical Conditions Yield Range Notes
Formation of bipyrrolidine-2,5-dione core Pyrrolidine derivatives, oxidants Cyclization, oxidation Heating, dehydrating agents 80-95% Commercially available intermediate
Synthesis of 4-(phenylthio)phenyl substituent 4-halophenyl, thiophenol, Pd catalyst Nucleophilic substitution or cross-coupling Base, inert atmosphere, 80-120°C 70-90% Requires careful control of sulfur chemistry
Coupling substituent to core Bipyrrolidine-2,5-dione, aryl halide N-arylation (Buchwald-Hartwig) Pd catalyst, base, solvent, inert atmosphere 60-85% Optimization needed for selectivity

Research Findings and Optimization Notes

  • Purity and yield optimization: The bipyrrolidine-2,5-dione core must be of high purity (>97%) to ensure efficient coupling and avoid side reactions.
  • Phenylthio group stability: The sulfur atom in the phenylthio substituent can be sensitive to oxidation; inert atmosphere and mild conditions are recommended during synthesis.
  • Catalyst choice: Palladium catalysts with bulky phosphine ligands improve yields and selectivity in C–S bond formation and N-arylation steps.
  • Solvent effects: Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution and cross-coupling reactions.
  • Temperature control: Moderate heating (80–120°C) is generally sufficient; excessive heat may degrade sensitive intermediates.

Chemical Reactions Analysis

1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bipyrrolidine core can interact with receptor sites, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

The following analysis compares 1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione with structurally or functionally analogous compounds, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogs in the Pyrrolidine-Dione Family
Compound Name Structural Features Synthesis Yield Key Biological Activity Reference
This compound Bipyrrolidine core with phenylthio substituent Not reported Hypothesized antifungal/anticancer N/A
1-(Substituted phenyl)-1',3,4,5'-tetrahydro-[2,3'-bipyrrolylidene]-2',4',5(1H)-triones (5a–k) Bipyrrolidine fused with substituted phenyl groups 45–78% Antifungal activity against Candida spp.
4-(2,4-Dioxopyrrolidin-3-ylidene)-4-(substituted phenylamino)butanoic acids (4a–k) Open-chain pyrrolidine-dione derivatives 30–82% Intermediate for cyclization
1-(Phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives Pyrrolidin-2-one core with arylthiomethyl groups 65–85% Anticancer activity (HeLa cells)

Key Observations :

  • The bipyrrolidine-dione scaffold in the target compound shares synthetic pathways with 5a–k , but its phenylthio group may confer distinct electronic properties compared to simpler phenyl or alkyl substituents .
  • Antifungal activity in 5a–k correlates with electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring, suggesting that the phenylthio group in the target compound might modulate similar activity .
  • Pyrrolidin-2-one derivatives with arylthiomethyl groups (e.g., from ) exhibit anticancer properties, implying that the phenylthio moiety in the target compound could enhance cellular uptake or target engagement.
Functional Analogs: Isoindole-Diones and Related Heterocycles
Compound Name Structural Features Key Activity/Use Reference
2-(4-(4-Nitrophenylthio)phenyl)isoindole-1,3-dione Isoindole-dione core with nitro and phenylthio groups Kinase inhibition (hypothetical)
Flumipropyn (2-(4-chloro-2-fluoro-5-((1-methyl-2-propynyl)oxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione) Isoindole-dione with chloro-fluoro-propargyloxy substituents Pesticide (herbicide)

Key Observations :

  • The isoindole-dione core in flumipropyn and related compounds highlights the importance of electron-deficient aromatic systems in agrochemical applications. The target compound’s phenylthio group may similarly influence redox or binding properties .
  • Nitro-substituted phenylthioisoindole-diones (e.g., from ) are often explored as kinase inhibitors, suggesting that the target compound’s bipyrrolidine-dione system could be tailored for enzyme inhibition.

Biological Activity

1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione, a compound with the chemical formula C20H20N2O2SC_{20}H_{20}N_2O_2S, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in pharmacology.

  • Molecular Formula : C20H20N2O2SC_{20}H_{20}N_2O_2S
  • Molecular Weight : 356.45 g/mol
  • CAS Number : 89143-19-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains.
AntioxidantPotential to reduce oxidative stress through free radical scavenging.
Enzyme InhibitionInhibits enzymes such as kinases and proteases, impacting cellular functions.
CytotoxicityShows selective cytotoxic effects on cancer cell lines in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, indicating strong antibacterial effects .
  • Cytotoxicity Studies :
    • Research conducted on various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered gene expression profiles associated with apoptosis and cell cycle regulation .

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